N-(2,3-dimethylcyclohexyl)-2-(4-hydroxypiperidin-1-yl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,3-dimethylcyclohexyl)-2-(4-hydroxypiperidin-1-yl)propanamide, commonly known as JNJ-54175446, is a novel drug candidate that has been developed for the treatment of central nervous system (CNS) disorders. It belongs to the class of compounds known as positive allosteric modulators (PAMs) of the metabotropic glutamate receptor subtype 2 (mGluR2).
Mechanism of Action
JNJ-54175446 acts as a PAM of the mGluR2 receptor, which means that it enhances the activity of the receptor in response to glutamate. This leads to a decrease in the release of glutamate, which can help to reduce the symptoms of N-(2,3-dimethylcyclohexyl)-2-(4-hydroxypiperidin-1-yl)propanamide disorders such as schizophrenia and depression.
Biochemical and Physiological Effects:
JNJ-54175446 has been shown to have a number of biochemical and physiological effects in preclinical studies. It has been shown to increase the activity of the mGluR2 receptor, decrease the release of glutamate, and improve cognitive function in animal models of N-(2,3-dimethylcyclohexyl)-2-(4-hydroxypiperidin-1-yl)propanamide disorders.
Advantages and Limitations for Lab Experiments
One of the main advantages of JNJ-54175446 for lab experiments is its specificity for the mGluR2 receptor, which makes it a useful tool for studying the role of this receptor in N-(2,3-dimethylcyclohexyl)-2-(4-hydroxypiperidin-1-yl)propanamide function. However, one of the limitations of JNJ-54175446 is that it has not yet been tested in clinical trials, so its safety and efficacy in humans is not yet known.
Future Directions
There are a number of potential future directions for research on JNJ-54175446. One area of interest is the development of more selective and potent PAMs of the mGluR2 receptor, which could lead to the development of more effective treatments for N-(2,3-dimethylcyclohexyl)-2-(4-hydroxypiperidin-1-yl)propanamide disorders. Another area of interest is the investigation of the potential therapeutic applications of JNJ-54175446 in other N-(2,3-dimethylcyclohexyl)-2-(4-hydroxypiperidin-1-yl)propanamide disorders, such as addiction and Alzheimer's disease. Finally, there is a need for further research on the safety and efficacy of JNJ-54175446 in humans, which could pave the way for its eventual approval as a therapeutic agent.
Synthesis Methods
The synthesis of JNJ-54175446 involves a multi-step process that starts with the reaction of 2,3-dimethylcyclohexanone with 4-bromobutyryl chloride to form the intermediate 2,3-dimethylcyclohexyl 4-bromobutyrate. This intermediate is then reacted with 4-hydroxypiperidine to form the final product, JNJ-54175446.
Scientific Research Applications
JNJ-54175446 has been the subject of extensive scientific research due to its potential therapeutic applications in N-(2,3-dimethylcyclohexyl)-2-(4-hydroxypiperidin-1-yl)propanamide disorders such as schizophrenia, depression, anxiety, and addiction. It has been shown to have a positive effect on the mGluR2 receptor, which is involved in regulating the release of glutamate, a neurotransmitter that plays a key role in N-(2,3-dimethylcyclohexyl)-2-(4-hydroxypiperidin-1-yl)propanamide function.
properties
IUPAC Name |
N-(2,3-dimethylcyclohexyl)-2-(4-hydroxypiperidin-1-yl)propanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H30N2O2/c1-11-5-4-6-15(12(11)2)17-16(20)13(3)18-9-7-14(19)8-10-18/h11-15,19H,4-10H2,1-3H3,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOZAEMIGMVNJAI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(C1C)NC(=O)C(C)N2CCC(CC2)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H30N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.42 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.